4-Tert-butylbenzylmagnesium bromide
Overview
Description
4-Tert-butylbenzylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is commonly used in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula C11H15BrMg and a molecular weight of 251.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butylbenzylmagnesium bromide can be synthesized through the reaction of 4-tert-butylbenzyl bromide with magnesium in the presence of an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction is as follows:
4-tert-Butylbenzyl bromide+Mg→4-Tert-butylbenzylmagnesium bromide
Industrial Production Methods
In industrial settings, the preparation of 4-tert-butylbenzyl bromide, a precursor to this compound, involves the bromination of 4-tert-butyltoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The resulting 4-tert-butylbenzyl bromide is then reacted with magnesium in an anhydrous ether solvent to produce this compound.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylbenzylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: Can be used in coupling reactions with organic halides to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous ether solvents such as tetrahydrofuran (THF).
Catalysts: Radical initiators like benzoyl peroxide for the bromination step.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Formed from coupling reactions with organic halides.
Scientific Research Applications
4-Tert-butylbenzylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds and intermediates.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, polymers, and materials science.
Mechanism of Action
The mechanism of action of 4-tert-butylbenzylmagnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic centers, such as carbonyl groups. The magnesium atom in the compound acts as a Lewis acid, coordinating with the oxygen atom of the carbonyl group, thereby increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the benzyl group, leading to the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium bromide
- Benzylmagnesium bromide
- 4-Methylbenzylmagnesium bromide
Uniqueness
4-Tert-butylbenzylmagnesium bromide is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of sterically hindered molecules and in reactions where selective addition is required .
Properties
IUPAC Name |
magnesium;1-tert-butyl-4-methanidylbenzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15.BrH.Mg/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLKQLQPTNOIRF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[CH2-].[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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